molecular formula C10H9N5O2 B13880640 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B13880640
M. Wt: 231.21 g/mol
InChI Key: GNGROPISHSUPKW-UHFFFAOYSA-N
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Description

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyridine and imidazole rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide typically involves the reaction of pyridine-4-carboxylic acid with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acids, followed by the addition of ammonia or an amine to form the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of both pyridine and imidazole rings allows for multiple binding interactions, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C10H9N5O2/c11-8(16)6-7(9(12)17)15-10(14-6)5-1-3-13-4-2-5/h1-4H,(H2,11,16)(H2,12,17)(H,14,15)

InChI Key

GNGROPISHSUPKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(N2)C(=O)N)C(=O)N

Origin of Product

United States

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